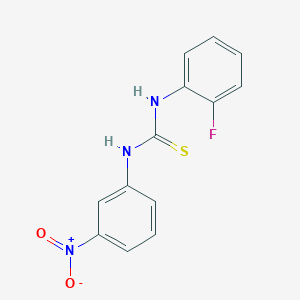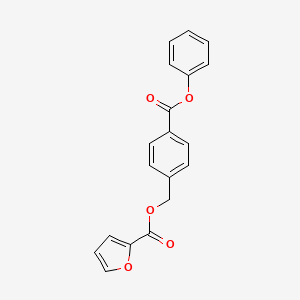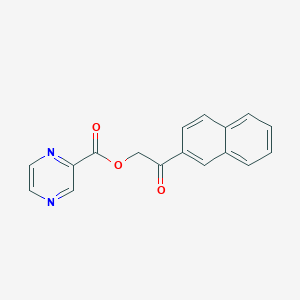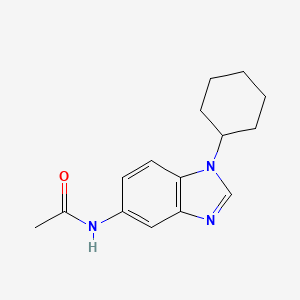
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea, also known as FNPT, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a thiourea derivative that has been synthesized through a variety of methods and has been found to possess interesting biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea is not fully understood, but it has been proposed that it acts through various pathways. In anti-cancer studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the expression of various oncogenes and activate tumor suppressor genes. In anti-inflammatory studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to possess interesting biochemical and physiological effects. In anti-cancer studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the expression of oncogenes. In anti-inflammatory studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to inhibit the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In imaging studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to exhibit strong fluorescence properties, making it a potential candidate for imaging applications.
実験室実験の利点と制限
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has several advantages for lab experiments, including its ease of synthesis and purification, its stability under various conditions, and its potential applications in various fields. However, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has several potential future directions, including its potential as an anti-cancer agent, anti-inflammatory agent, and fluorescent probe. In anti-cancer studies, future directions could include the optimization of N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea for specific cancer types and the development of combination therapies with other anti-cancer agents. In anti-inflammatory studies, future directions could include the development of more potent and selective anti-inflammatory agents based on N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea. In imaging studies, future directions could include the development of new imaging techniques based on the strong fluorescence properties of N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea.
Conclusion:
In conclusion, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in various fields. It has been synthesized through various methods and has been found to possess interesting biochemical and physiological effects. N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has several advantages for lab experiments, including its ease of synthesis and purification, its stability under various conditions, and its potential applications in various fields. However, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has several potential future directions, including its potential as an anti-cancer agent, anti-inflammatory agent, and fluorescent probe.
合成法
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been synthesized through various methods, including the reaction of 2-fluoroaniline with 3-nitrobenzoyl isothiocyanate in the presence of a base. Another method includes the reaction of 2-fluoroaniline with 3-nitrobenzaldehyde in the presence of a base and thiourea. These methods have been optimized to produce high yields of N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea with good purity.
科学的研究の応用
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to possess interesting biochemical and physiological effects, making it a potential candidate for drug development. In medicinal chemistry, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In pharmacology, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. In biochemistry, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been studied for its potential as a fluorescent probe. It has been found to exhibit strong fluorescence properties, making it a potential candidate for imaging applications.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-(3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S/c14-11-6-1-2-7-12(11)16-13(20)15-9-4-3-5-10(8-9)17(18)19/h1-8H,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZAJVIBLQRRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)
![3-cyclohexyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5830789.png)


![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)

![1-(4-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5830825.png)
![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)
![2-{4-[3-(2-chlorophenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5830833.png)
![methyl (4-{[(4-nitrophenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5830839.png)

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)

![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)